molecular formula C12H22N2O2 B2973368 Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1780552-43-3

Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2973368
CAS No.: 1780552-43-3
M. Wt: 226.32
InChI Key: LYNFEJDBRSBOFH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a sophisticated, bifunctional chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a fused bicyclic [3.2.0] system, which imposes significant conformational restraint, potentially leading to improved selectivity and potency when designing novel bioactive molecules. The presence of both a Boc-protected amine on the azetidine ring and a primary aminomethyl group on the cyclobutane ring allows for selective and sequential derivatization. This enables researchers to create diverse compound libraries from a single, rigid core scaffold. Such molecules are invaluable in exploring underexplored chemical space, particularly in programs targeting central nervous system (CNS) disorders, where rigid, three-dimensional structures are increasingly sought after. The structural motif of this compound makes it a valuable intermediate for the synthesis of protease inhibitors, enzyme antagonists, and other therapeutic candidates that require a well-defined three-dimensional architecture. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(8)10(14)6-13/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNFEJDBRSBOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the biological or chemical context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Core Bicyclic Framework Variations

  • Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate: Differs by having a 2-aminoethyl group at position 1 instead of 2-aminomethyl. The longer alkyl chain may increase hydrophobicity and alter binding affinity in biological systems .
  • Molecular weight: 198.26 g/mol (C₁₀H₁₈N₂O₂) .
  • Tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate: Amino group at position 6 instead of 2-aminomethyl. This positional isomer may exhibit distinct reactivity in coupling reactions .

Substituent and Functional Group Variations

  • Tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate: Features a primary amine at position 1 (C₁₁H₂₀N₂O₂, MW 212.29).
  • Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Smaller bicyclo[3.1.0]hexane core with aminomethyl at position 4. The reduced ring size may affect conformational flexibility .

Reactivity Trends

  • The 2-aminomethyl group in the target compound facilitates Schiff base formation (e.g., with ketones or aldehydes), a key step in metal complexation (cf. , where analogous structures form Co/Ni/Cu/Zn complexes) .
  • Boc deprotection under acidic conditions (e.g., TFA in DCM/MeOH, as in ) is common across these compounds .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity
Target Compound C₁₁H₂₀N₂O₂ 212.29 Not explicitly listed ≥97%
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate C₁₀H₁₈N₂O₂ 198.26 1017789-34-2 97%
6-Amino derivative C₁₀H₁₈N₂O₂ 198.26 1250884-66-2 ≥97%
1-Amino derivative C₁₁H₂₀N₂O₂ 212.29 1251009-41-2 ≥97%

Key Observations :

  • Higher molecular weight correlates with increased substituent complexity (e.g., aminomethyl vs. amino groups).
  • Purity levels ≥97% are standard due to chromatographic purification () .

Pharmaceutical Intermediates

  • The target compound’s aminomethyl group is advantageous for designing protease inhibitors or kinase modulators, similar to bicyclic intermediates in .
  • The 3,6-diaza analog () may serve as a precursor for dual-action therapeutics due to enhanced hydrogen-bonding capacity .

Metal Complexation

Commercial Availability and Suppliers

  • Target Compound : Available from suppliers like Enamine Ltd () and PharmaBlock (), typically in 1g–10g quantities .
  • 6-Amino Derivative (CAS 1250884-66-2): Supplied by ECHEMI-certified vendors with ISO certification () .

Biological Activity

Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, also known as tert-butyl (1R,5S,6R)-rel-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : tert-butyl (1R,5S,6R)-rel-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • CAS Number : 2307772-12-7
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Purity : ≥ 97%

Biological Activity Overview

This compound exhibits various biological activities that are significant for therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially acting against specific bacterial strains through inhibition of vital metabolic pathways.
  • Cytotoxic Effects : Research has shown that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Properties : There is evidence to suggest that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Virginia Commonwealth University explored the antimicrobial efficacy of various azabicyclic compounds, including this compound. The results indicated a significant reduction in bacterial growth at concentrations above 50 μM, highlighting its potential as an antimicrobial agent against resistant strains .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound showed an IC50 value of approximately 30 μM after 48 hours of treatment, suggesting a dose-dependent response .

Case Study 3: Neuroprotection

Research published in the Beilstein Journal of Organic Chemistry indicated that compounds similar to this compound could provide neuroprotective benefits by reducing oxidative stress markers in neuronal cultures . Further studies are warranted to confirm these findings and elucidate the underlying mechanisms.

Data Summary Table

PropertyValue
IUPAC Nametert-butyl (1R,5S,6R)-rel-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS Number2307772-12-7
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Antimicrobial ActivityEffective against certain bacterial strains
Cytotoxicity IC50~30 μM
Neuroprotective EffectsReduction in oxidative stress markers

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, and what are the critical optimization steps?

  • Methodological Answer : The synthesis typically involves intramolecular cycloaddition or epoxide ring-opening strategies. For example, enantiomerically pure analogs are synthesized via chiral lactone intermediates, followed by epimerization/hydrolysis to isolate the desired diastereomer. Key steps include Boc-protection of the amine, stereochemical control via enzymatic resolution (e.g., D-mandelic acid), and purification using column chromatography .
  • Critical Parameters :

  • Yield optimization through temperature control (e.g., 30–45°C for cyclization).
  • Use of chiral auxiliaries or catalysts to minimize racemization.
  • Scalability demonstrated up to kilogram-scale production (43% yield over 9 steps) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this bicyclic compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and bicyclic protons (δ 3.0–4.5 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the bicyclo[3.2.0] framework .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 198.26 for C₁₀H₁₈N₂O₂) .

Advanced Research Questions

Q. How do stereochemical challenges in synthesizing this compound impact its pharmacological activity, and what resolution methods are employed?

  • Methodological Answer : The rigid bicyclic structure introduces stereocenters at positions 1, 5, and 5. Enzymatic resolution (e.g., lipase-mediated hydrolysis) or chiral chromatography separates diastereomers. For example, D-mandelic acid resolves enantiomers with diastereomeric ratios (dr) up to 88:12 .
  • Impact on Activity : Stereochemistry governs binding to neurological targets (e.g., dopamine D4 receptors). The (1R,5S,6R)-configuration in analogs like LU-111995 shows high D4 affinity (Ki < 10 nM) and selectivity over D2 receptors .

Q. What role does the bicyclo[3.2.0]heptane scaffold play in modulating receptor selectivity, particularly in CNS-targeted drug design?

  • Methodological Answer : The scaffold’s conformational rigidity enhances binding to G-protein-coupled receptors (GPCRs). For example:

  • Dopamine D4 Receptor : LU-111995’s bicyclic core mimics clozapine’s pharmacophore, achieving sub-nanomolar affinity .
  • 5-HT2A Serotonin Receptor : The aminomethyl group at position 2 enhances hydrogen bonding with Asp155 in the receptor’s binding pocket .
    • Experimental Validation : Radioligand binding assays (e.g., [³H]spiperone displacement) and molecular docking simulations quantify selectivity .

Q. How can researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For instance, lithium aluminum hydride reductions in THF improve yields from 31% to >90% in related analogs .
  • Spectroscopic Contradictions : Cross-validate using complementary techniques (e.g., IR for carbonyl stretches ~1700 cm⁻¹, combined with NOESY for spatial proximity) .

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